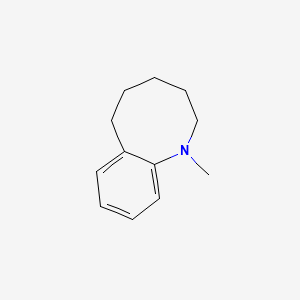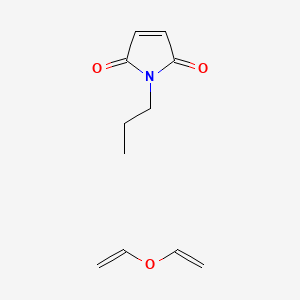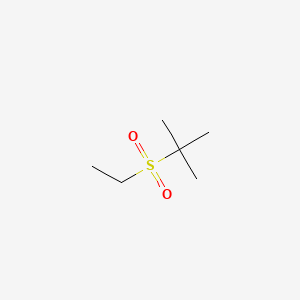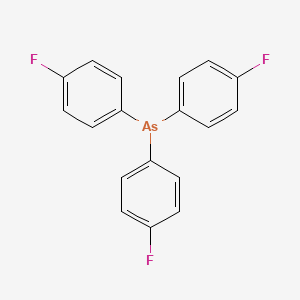
1-Methyl-3-(oxan-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(oxan-4-yl)urea is an organic compound with the molecular formula C7H14N2O2 It is a derivative of urea, where one of the hydrogen atoms is replaced by a methyl group and the other by an oxan-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(oxan-4-yl)urea can be synthesized through the nucleophilic addition of oxan-4-ylamine to methyl isocyanate. The reaction typically occurs in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process . The reaction conditions are mild, often carried out at room temperature, and the product can be isolated through simple filtration or extraction procedures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of catalysts, such as metal oxides, can further enhance the reaction efficiency and reduce the reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-(oxan-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxan-4-yl carbamate derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxan-4-yl group, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxan-4-yl carbamate derivatives.
Reduction: Oxan-4-ylamine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Applications De Recherche Scientifique
1-Methyl-3-(oxan-4-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of urea cycle enzymes.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(oxan-4-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(oxan-2-yl)urea: Similar structure but with the oxan group at a different position.
1-Methyl-3-(tetrahydrofuran-4-yl)urea: Contains a tetrahydrofuran ring instead of an oxan ring.
1-Methyl-3-(pyrrolidin-4-yl)urea: Contains a pyrrolidine ring instead of an oxan ring.
Uniqueness: 1-Methyl-3-(oxan-4-yl)urea is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
33024-61-2 |
|---|---|
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
1-methyl-3-(oxan-4-yl)urea |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)9-6-2-4-11-5-3-6/h6H,2-5H2,1H3,(H2,8,9,10) |
Clé InChI |
QJSZBFVAEJDPER-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NC1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



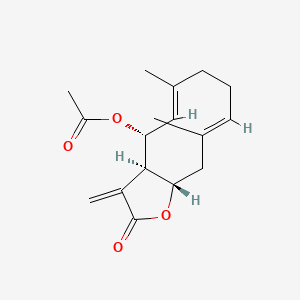
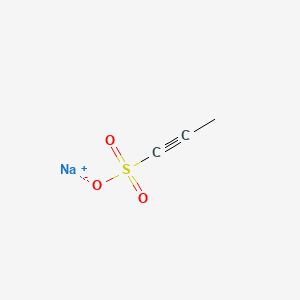
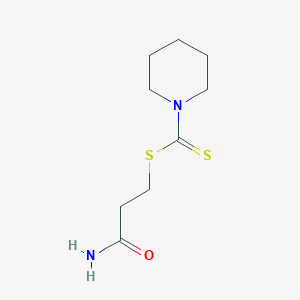
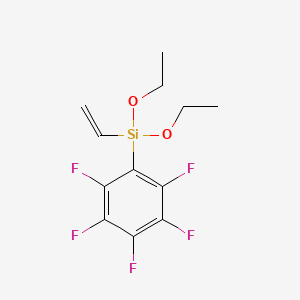
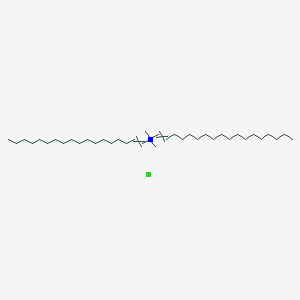
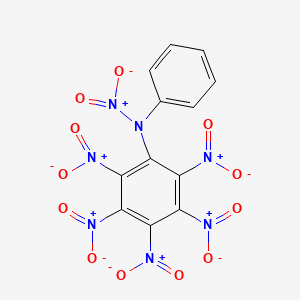
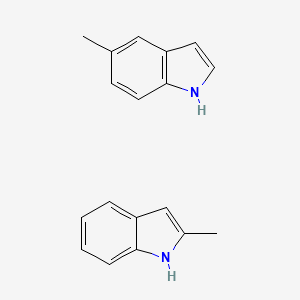
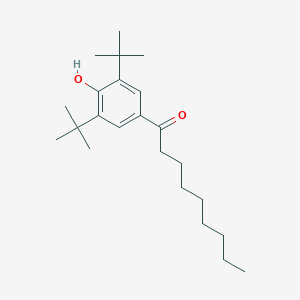
![1,4,6,10-Tetraoxaspiro[4.5]decane](/img/structure/B14687071.png)
